molecular formula C7H10O2S B13506547 1-Ethynyl-1-methanesulfonylcyclobutane

1-Ethynyl-1-methanesulfonylcyclobutane

Cat. No.: B13506547
M. Wt: 158.22 g/mol
InChI Key: RNGIVOXDOYUBDS-UHFFFAOYSA-N
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Description

1-Ethynyl-1-methanesulfonylcyclobutane is an organic compound with the molecular formula C7H10O2S It features a cyclobutane ring substituted with an ethynyl group and a methanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethynyl-1-methanesulfonylcyclobutane typically involves the reaction of cyclobutane derivatives with ethynyl and methanesulfonyl reagents. One common method includes the use of ethynyl-substituted molecules reacting with copper ions in acetonitrile to form the desired product . Another approach involves the reaction of cyclobutane with methanesulfonyl chloride and a base to introduce the methanesulfonyl group, followed by the addition of an ethynyl group under appropriate conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound.

Chemical Reactions Analysis

Types of Reactions: 1-Ethynyl-1-methanesulfonylcyclobutane undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form cyclobutane derivatives with different functional groups.

    Substitution: The methanesulfonyl group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce cyclobutane derivatives with different functional groups.

Scientific Research Applications

1-Ethynyl-1-methanesulfonylcyclobutane has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Ethynyl-1-methanesulfonylcyclobutane exerts its effects involves interactions with molecular targets such as enzymes and proteins. The ethynyl group can participate in covalent bonding with active sites, while the methanesulfonyl group can enhance the compound’s reactivity and binding affinity. These interactions can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

Uniqueness: 1-Ethynyl-1-methanesulfonylcyclobutane is unique due to the presence of both the ethynyl and methanesulfonyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for diverse applications in research and industry.

Biological Activity

1-Ethynyl-1-methanesulfonylcyclobutane (CAS No. 2624141-02-0) is a compound that has garnered interest in the fields of organic chemistry and medicinal research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in scientific research, and comparative analysis with similar compounds.

PropertyValue
Molecular Formula C7H10O2S
Molecular Weight 158.2 g/mol
CAS Number 2624141-02-0
Purity ≥95%

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with biological molecules, particularly through the ethynyl group. This enables:

  • Enzyme Inhibition : The compound can interact with enzymes, leading to inhibition of their activity. This is achieved through nucleophilic attacks by biological nucleophiles on the ethynyl group, resulting in stable adducts that modify enzyme function.
  • Protein Modification : Its reactivity allows it to modify protein structures, potentially altering their function and interactions within biological systems.

Applications in Scientific Research

This compound has several notable applications:

  • Organic Synthesis : It serves as a building block for synthesizing more complex organic molecules, leveraging its unique reactivity.
  • Biological Studies : The compound is utilized in studies focusing on enzyme inhibition and protein interactions, making it valuable for understanding biochemical pathways.
  • Pharmaceutical Development : Ongoing research explores its potential as a pharmacophore in drug design, particularly for anticancer and antiviral agents.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

CompoundStructure TypeKey Differences
1-Ethynyl-1-methanesulfonylcyclopentaneCyclopentaneLarger ring size may alter steric properties
1-Ethynyl-1-methanesulfonylcyclohexaneCyclohexaneFurther increased steric hindrance
1-Ethynyl-1-methanesulfonylbenzeneBenzeneAromatic character significantly changes reactivity

The cyclobutane ring in this compound contributes to its distinct steric and electronic characteristics, making it particularly suitable for specific synthetic and research applications.

Case Studies and Research Findings

While extensive literature specifically detailing the biological activity of this compound is limited, related studies indicate that compounds with similar structures often exhibit significant biological activities. For instance:

  • Enzyme Inhibition Studies : Similar sulfonamide compounds have shown promise in inhibiting various enzymes linked to cancer progression. These findings suggest a potential pathway for the application of this compound in targeted cancer therapies.

Properties

Molecular Formula

C7H10O2S

Molecular Weight

158.22 g/mol

IUPAC Name

1-ethynyl-1-methylsulfonylcyclobutane

InChI

InChI=1S/C7H10O2S/c1-3-7(5-4-6-7)10(2,8)9/h1H,4-6H2,2H3

InChI Key

RNGIVOXDOYUBDS-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1(CCC1)C#C

Origin of Product

United States

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